molecular formula C13H11ClN2O B10842970 3-chloro-N-(6-methylpyridin-2-yl)benzamide

3-chloro-N-(6-methylpyridin-2-yl)benzamide

Cat. No.: B10842970
M. Wt: 246.69 g/mol
InChI Key: HNLLGNJHYQMYEI-UHFFFAOYSA-N
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Description

3-chloro-N-(6-methylpyridin-2-yl)benzamide is an organic compound that belongs to the class of benzamides. It is characterized by the presence of a chloro group attached to the benzamide moiety and a methylpyridinyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(6-methylpyridin-2-yl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 6-methyl-2-aminopyridine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(6-methylpyridin-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-chloro-N-(6-methylpyridin-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-N-(6-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the chloro and methylpyridinyl groups, which confer specific chemical and biological properties. These structural features enable it to participate in a variety of chemical reactions and interact with specific biological targets, making it a valuable compound in research and development .

Properties

Molecular Formula

C13H11ClN2O

Molecular Weight

246.69 g/mol

IUPAC Name

3-chloro-N-(6-methylpyridin-2-yl)benzamide

InChI

InChI=1S/C13H11ClN2O/c1-9-4-2-7-12(15-9)16-13(17)10-5-3-6-11(14)8-10/h2-8H,1H3,(H,15,16,17)

InChI Key

HNLLGNJHYQMYEI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

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